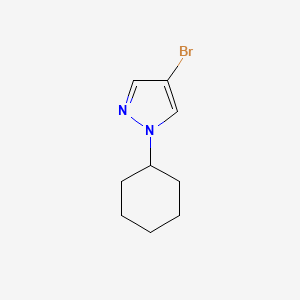

4-bromo-1-cyclohexyl-1H-pyrazole

Description

BenchChem offers high-quality 4-bromo-1-cyclohexyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-cyclohexyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-cyclohexylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXUIOFYFBFTSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141302-40-1 | |

| Record name | 4-bromo-1-cyclohexyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-1-cyclohexyl-1H-pyrazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutics targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][2][3][4] Within this important class of heterocycles, 4-bromo-1-cyclohexyl-1H-pyrazole emerges as a valuable and versatile building block for the synthesis of novel molecular entities. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of molecular diversity. Simultaneously, the N-cyclohexyl group can influence the compound's lipophilicity, metabolic stability, and steric profile, which are critical parameters in drug design. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-bromo-1-cyclohexyl-1H-pyrazole, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

4-bromo-1-cyclohexyl-1H-pyrazole is a solid at room temperature with the molecular formula C₉H₁₃BrN₂ and a molecular weight of 229.12 g/mol .[5] While detailed experimental data for this specific compound are not extensively published, its properties can be inferred from data on closely related analogues and from supplier information.

| Property | Value/Information | Source |

| CAS Number | 141302-40-1 | [5] |

| Molecular Formula | C₉H₁₃BrN₂ | [5] |

| Molecular Weight | 229.12 g/mol | [5] |

| Physical Form | Solid/Powder | [5] |

| Purity | Typically ≥95% | |

| Storage | Sealed in a dry place at room temperature | |

| InChI | 1S/C9H13BrN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9H,1-5H2 | [5] |

| SMILES | C1CCC(CC1)n1cc(Br)cn1 | [6] |

Spectroscopic Characterization (Predicted and Analog-Based)

-

¹H NMR: The spectrum is expected to show distinct signals for the pyrazole ring protons, typically in the aromatic region (δ 7.0-8.0 ppm). The cyclohexyl protons would appear in the upfield region (δ 1.0-4.0 ppm), with the proton on the carbon attached to the nitrogen appearing as a multiplet at the downfield end of this range.

-

¹³C NMR: The carbon signals for the pyrazole ring would be expected in the range of δ 100-140 ppm. The carbons of the cyclohexyl ring would appear in the aliphatic region (δ 20-60 ppm).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

Synthesis and Reactivity

The synthesis of 4-bromo-1-cyclohexyl-1H-pyrazole can be approached through several established methods for pyrazole synthesis and N-alkylation. A common and efficient route involves the initial synthesis of the 4-bromopyrazole core followed by N-alkylation with a suitable cyclohexyl electrophile.

Synthetic Workflow

Caption: General synthetic workflow for 4-bromo-1-cyclohexyl-1H-pyrazole.

Experimental Protocol: Synthesis of 4-bromo-1-cyclohexyl-1H-pyrazole (General Procedure)

This protocol is a generalized procedure based on established methods for pyrazole synthesis and N-alkylation.[11][12]

Step 1: Synthesis of 4-bromopyrazole

-

To a solution of pyrazole in a suitable solvent (e.g., chloroform or acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-bromopyrazole.

Step 2: N-Alkylation with Cyclohexyl Bromide

-

To a solution of 4-bromopyrazole in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium hydride) at room temperature.

-

Stir the mixture for a short period to deprotonate the pyrazole nitrogen.

-

Add cyclohexyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-cyclohexyl-1H-pyrazole.

Reactivity and Potential for Further Functionalization

The bromine atom at the C4 position of the pyrazole ring is a versatile handle for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions. This makes 4-bromo-1-cyclohexyl-1H-pyrazole a valuable intermediate for creating libraries of compounds for drug discovery and materials science.

Caption: Key cross-coupling reactions of 4-bromo-1-cyclohexyl-1H-pyrazole.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl groups.[13] The general conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or a more modern pre-catalyst), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or DMF). This reaction is highly tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in a synthetic route.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to 4-aminopyrazole derivatives. These compounds are valuable intermediates and can also possess biological activity. The reaction typically employs a palladium catalyst with a specialized phosphine ligand (e.g., BINAP or XPhos) and a strong base (e.g., NaOtBu or K₃PO₄).

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][2][3][4] While specific biological data for 4-bromo-1-cyclohexyl-1H-pyrazole is limited, its potential as a precursor to bioactive molecules is significant.

A notable example is the use of the 1-cyclohexyl-1H-pyrazole moiety in the development of inhibitors for the Hepatitis C virus (HCV) NS5B polymerase.[14] A study reported a series of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid derivatives as potent inhibitors of this viral enzyme.[14] This highlights the potential of the 1-cyclohexylpyrazole core in designing antiviral agents. The cyclohexyl group likely contributes to favorable hydrophobic interactions within the enzyme's binding pocket.

Furthermore, the ability to functionalize the 4-position of the pyrazole ring allows for the exploration of structure-activity relationships (SAR). By introducing a variety of substituents through the cross-coupling reactions described above, researchers can fine-tune the pharmacological properties of the resulting molecules to optimize potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

4-bromo-1-cyclohexyl-1H-pyrazole is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.[5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment (PPE): It is essential to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-bromo-1-cyclohexyl-1H-pyrazole is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its structure combines the privileged pyrazole core with a versatile bromine handle for functionalization and a cyclohexyl group that can modulate its physicochemical properties. While detailed experimental data for this specific compound is sparse, its synthesis and reactivity can be reliably predicted based on established chemical principles and data from analogous compounds. The demonstrated utility of the 1-cyclohexylpyrazole scaffold in developing antiviral agents underscores the potential of this building block for the creation of novel and potent therapeutic agents. Researchers and scientists are encouraged to explore the rich chemistry of this compound to unlock its full potential in their respective fields.

References

-

Martin, S. W., Glunz, P., Beno, B. R., Bergstrom, C., Romine, J. L., Priestley, E. S., Newman, M., Gao, M., Roberts, S., Rigat, K., Fridell, R., Qiu, D., Knobloh, G., & Wang, Y. K. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2869–2872. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem. Retrieved February 24, 2026, from [Link]

-

Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Guedes, N., de Souza, A. C. B. B., & de Almeida, M. V. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Kumar, V., & Aggarwal, R. (2018). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 9(4), 123–129. [Link]

-

Jadhav, S. D., & Gaikwad, S. L. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

-

ResearchGate. (n.d.). 13C and 15N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. 1. Biological activity of pyrazoles derivatives and experimental.... Retrieved February 24, 2026, from [Link]

-

PubChemLite. (n.d.). 4-bromo-1-cyclohexyl-1h-pyrazole. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved February 24, 2026, from [Link]

-

PubChemLite. (n.d.). 4-bromo-1-cyclohexyl-1h-pyrazol-3-amine. Retrieved February 24, 2026, from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Merck. (n.d.). 4-Bromo-1-cyclohexyl-1H-pyrazole. Retrieved February 24, 2026, from [Link]

-

Besselièvre, F., Lebrequier, S., Santelli, M., & Doucet, H. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. European Journal of Organic Chemistry, 2015(16), 3465–3474. [Link]

-

Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

-

Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved February 24, 2026, from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 24, 2026, from [Link]

-

Bolshan, Y., & Batey, R. A. (2013). Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. Organic Letters, 15(17), 4488–4491. [Link]

-

Elguero, J., Jagerovic, N., & Pardo, C. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 437-439. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 24, 2026, from [Link]

-

Wang, J., Li, Y., & Zhang, Q. (2017). One-Pot Synthesis of Polypyrazoles by Click Reactions. Scientific Reports, 7(1), 12693. [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. PubChem. Retrieved February 24, 2026, from [Link]

- CN109866179A - A kind of preparation method of pyrazoles -4- aryl derivatives - Google Patents. (n.d.).

-

Alkorta, I., Elguero, J., & Zarlah, A. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(8), 1989. [Link]

-

Capriati, V., & Luisi, R. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry, 64(18), 13327–13355. [Link]

-

ResearchGate. (n.d.). Structure of (a) NH-pyrazoles and (b) some fused pyrazoles with peripheral numbering. Retrieved February 24, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. 4-bromo-1-cyclohexyl-1H-pyrazole | 141302-40-1 [sigmaaldrich.com]

- 6. PubChemLite - 4-bromo-1-cyclohexyl-1h-pyrazole (C9H13BrN2) [pubchemlite.lcsb.uni.lu]

- 7. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scielo.org.mx [scielo.org.mx]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 4-Bromo-1-cyclohexyl-1H-pyrazole in Medicinal Chemistry

CAS Number: 141302-40-1 Technical Whitepaper

Executive Summary: The Lipophilic Scaffold

In the landscape of modern drug discovery, 4-bromo-1-cyclohexyl-1H-pyrazole (CAS 141302-40-1) serves as a critical intermediate, particularly in the synthesis of kinase inhibitors (e.g., JAK, BTK) and metabolic modulators (e.g., SGLT1 inhibitors).

Its value proposition lies in its structural duality:

-

The Pyrazole Core: A classic bioisostere for imidazole and pyrrole, offering hydrogen bond acceptor capabilities and π-stacking potential.

-

The Cyclohexyl Moiety: A lipophilic, non-aromatic appendage that increases the fraction of sp3-hybridized carbons (

), improving solubility and metabolic stability compared to planar N-phenyl analogs.

This guide details the synthesis, reactivity, and strategic application of this building block, moving beyond basic properties to actionable chemical intelligence.

Chemical Identity & Physical Profile[1][2]

Before initiating synthesis, verify the material against these physicochemical baselines. The lipophilicity (LogP ~2.6) dictates the use of non-polar solvents for extraction but requires polar aprotic systems for coupling reactions.

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 229.12 g/mol | Monoisotopic: 228.026 |

| Appearance | White to off-white solid | Low melting point solid |

| XLogP3 | 2.6 | Moderate lipophilicity; cell-permeable range |

| H-Bond Donors/Acceptors | 0 / 2 | N2 is the primary acceptor |

| Solubility | DMSO, Methanol, DCM | Poor water solubility (<0.1 mg/mL) |

Synthetic Architectures

The synthesis of CAS 141302-40-1 is generally approached via two distinct pathways. The choice depends on raw material availability and scale.

Pathway A: Direct N-Alkylation (Convergent)

This is the industry-standard route due to the commercial availability of 4-bromopyrazole.

-

Mechanism:

displacement of cyclohexyl halides or Mitsunobu reaction with cyclohexanol. -

Critical Control: Regioselectivity is not an issue here due to the symmetry of the 4-bromopyrazole starting material, but over-alkylation (quaternization) must be prevented by using stoichiometric bases (NaH or

).

Pathway B: Cyclocondensation (Divergent)

Used when specific isotopic labeling is required or when the pyrazole core needs further substitution at C3/C5.

-

Mechanism: Reaction of cyclohexylhydrazine with nitromalonaldehyde or 1,3-dicarbonyl equivalents.

Visualization: Synthetic Workflows

Figure 1: Comparative synthetic routes. Route A is preferred for rapid generation of the core scaffold.

Reactivity Profile: The C4-Functionalization

The bromine atom at the C4 position is the "functional handle." It is electronically activated for Palladium-catalyzed cross-coupling because the pyrazole ring is electron-rich, facilitating oxidative addition.

Suzuki-Miyaura Coupling[6]

-

Utility: Installation of aryl/heteroaryl groups to form bi-aryl scaffolds (common in kinase inhibitors).

-

Challenge: The N2 nitrogen can coordinate to Pd, poisoning the catalyst.

-

Solution: Use phosphine ligands with large cone angles (e.g., XPhos, SPhos) or "masked" Pd sources (Pd(dppf)Cl2) to prevent catalyst deactivation.

Buchwald-Hartwig Amination[6]

-

Utility: Direct C-N bond formation to create aminopyrazoles.

-

Relevance: This motif mimics the ATP adenine ring, making it crucial for ATP-competitive inhibitors.

Visualization: Divergent Reactivity Map

Figure 2: The C4-Bromine serves as a versatile linchpin for chemical diversification.

Experimental Protocol: Optimized Suzuki Coupling

This protocol is validated for coupling electron-rich pyrazoles with aryl boronic acids. It addresses the common issue of protodeboronation and catalyst poisoning.

Objective: Synthesis of 4-(4-fluorophenyl)-1-cyclohexyl-1H-pyrazole.

Materials

-

Substrate: 4-bromo-1-cyclohexyl-1H-pyrazole (1.0 equiv, 229 mg, 1 mmol)

-

Coupling Partner: 4-Fluorophenylboronic acid (1.5 equiv)

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Inertion: Charge a microwave vial or Schlenk tube with the pyrazole substrate, boronic acid, and Pd catalyst.[1] Seal and purge with Argon for 3 cycles. Why: Oxygen causes homocoupling of boronic acids and oxidizes the active Pd(0) species.

-

Solvation: Add degassed 1,4-dioxane (5 mL) via syringe, followed by the aqueous

solution. -

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Self-Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (

) should disappear, replaced by a highly fluorescent spot (

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over

.[1] -

Purification: Flash chromatography (Gradient: 0%

30% EtOAc in Hexanes). -

Characterization: The diagnostic C5-H proton of the pyrazole ring will shift downfield (approx

7.8-8.0 ppm) due to the deshielding effect of the new aryl ring.

Applications in Drug Discovery[7]

Case Study: JAK Inhibitors

Patent literature highlights the use of cyclohexyl-pyrazole motifs in Janus Kinase (JAK) inhibitors. The cyclohexyl group occupies the solvent-exposed region or specific hydrophobic pockets (e.g., the P-loop), while the pyrazole nitrogen accepts a hydrogen bond from the hinge region of the kinase.

-

SAR Insight: Replacing a phenyl ring with a cyclohexyl group disrupts planarity. This increases "Three-Dimensionality" (saturation), which correlates with improved clinical success rates by reducing non-specific binding and improving solubility.

Safety & Handling

-

Hazards: As an organobromide, treat as a potential alkylating agent and irritant.

-

Storage: Store cool and dry. Light sensitive (bromine C-Br bond can undergo homolysis under intense UV).

-

Disposal: Halogenated organic waste streams.

References

-

PubChem. "4-Bromo-1-cyclohexyl-1H-pyrazole (Compound)."[2][3] National Library of Medicine. [Link]

- Google Patents. "Acyclic cyanoethylpyrazoles as janus kinase inhibitors (US9493441B2)."

Sources

The Pyrazole Paradigm: From Knorr’s Discovery to Modern Therapeutics

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a pillar of medicinal chemistry.[1] From Ludwig Knorr’s serendipitous discovery in 1883 to the blockbuster success of Celecoxib and Sildenafil, this scaffold has demonstrated exceptional versatility in drug design. This technical guide analyzes the structural evolution, synthetic methodologies, and pharmacological validation of pyrazole-based compounds, providing researchers with actionable protocols and mechanistic insights.

Historical Genesis: The Antipyrine Era

In 1883, German chemist Ludwig Knorr attempted to synthesize a quinoline derivative related to quinine.[2] Instead, the condensation of ethyl acetoacetate with phenylhydrazine yielded a novel five-membered ring structure. Initially mischaracterized, this compound was later identified as 1-phenyl-3-methyl-5-pyrazolone .

Knorr recognized its potential and methylated it to produce Antipyrine (phenazone), which became the world's first synthetic analgesic and antipyretic drug.[2] This marked the birth of the pyrazole class and the beginning of the modern pharmaceutical industry, shifting focus from plant extraction to chemical synthesis.

The Chemistry of the Core

Structural Properties & Tautomerism

Pyrazole (

Critical Technical Note: Unsubstituted pyrazoles exist in rapid tautomeric equilibrium (

The Knorr Pyrazole Synthesis

The classical synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (e.g.,

Figure 1: Mechanistic Pathway of Knorr Synthesis

The following diagram illustrates the acid-catalyzed mechanism, highlighting the formation of the key carbinolamine intermediate and subsequent dehydration.

Caption: Step-wise mechanism of Knorr synthesis showing the progression from condensation to aromatization.

Pharmacological Evolution

The pyrazole scaffold has evolved from simple analgesics to complex, targeted therapies. The late 20th century saw a renaissance with the discovery of Celecoxib (a selective COX-2 inhibitor) and Sildenafil (a pyrazolopyrimidine PDE5 inhibitor).

Table 1: Key Pyrazole-Based Therapeutics

| Drug Name | Brand Name | Primary Target | Indication | Structural Feature |

| Antipyrine | Phenazone | COX (Non-selective) | Fever, Pain | First synthetic pyrazolone. |

| Celecoxib | Celebrex | COX-2 (Selective) | Arthritis, Pain | 1,5-diarylpyrazole with sulfonamide. |

| Rimonabant | Acomplia | CB1 Receptor | Obesity (Withdrawn) | Diarylpyrazole antagonist. |

| Fomepizole | Antizol | Alcohol Dehydrogenase | Methanol Poisoning | Simple N-substituted pyrazole. |

| Eltrombopag | Promacta | TPO Receptor | Thrombocytopenia | Pyrazolone-hydrazone chelate. |

| Crizotinib | Xalkori | ALK/ROS1 Kinase | NSCLC (Cancer) | Fused pyrazole scaffold. |

Technical Protocols

This section provides self-validating protocols for synthesizing a prototype pyrazole drug (Celecoxib) and validating its activity via a COX-2 inhibition assay.

Synthesis Protocol: Celecoxib

Objective: Regioselective synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

Reagents:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equiv)

-

4-Sulfamoylphenylhydrazine hydrochloride (1.1 equiv)

-

Catalytic HCl (optional, to accelerate imine formation)

Workflow:

-

Preparation: Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (230 mg, 1 mmol) in absolute ethanol (5 mL) in a round-bottom flask.

-

Addition: Add 4-sulfamoylphenylhydrazine hydrochloride (246 mg, 1.1 mmol).

-

Reflux: Heat the mixture to reflux (

C) with stirring for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). -

Workup: Cool the mixture to room temperature. The product often precipitates directly.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If no precipitate: Concentrate solvent under reduced pressure, redissolve in ethyl acetate, wash with water and brine, dry over

, and evaporate.

-

-

Purification: Recrystallize from a mixture of ethyl acetate and heptane to yield the pure regioisomer.

-

Validation: Confirm structure via

-NMR. The bulky

Biological Assay: COX-2 Inhibition Screen

Objective: Determine the

Method: Peroxidase-based Colorimetric Assay (monitoring oxidation of TMPD).[7]

Reagents:

-

Heme (Cofactor)

-

TMPD (Colorimetric substrate, N,N,N',N'-tetramethyl-p-phenylenediamine)

-

Test Compound (Celecoxib analog) in DMSO

Step-by-Step Protocol:

-

Enzyme Preparation: Reconstitute lyophilized COX-2 in Assay Buffer. Keep on ice.

-

Plate Setup (96-well):

-

Background Wells: 150 µL Buffer + 10 µL Heme + 10 µL Solvent (DMSO).

-

100% Activity Wells: 150 µL Buffer + 10 µL Heme + 10 µL COX-2 Enzyme + 10 µL Solvent.[6]

-

Inhibitor Wells: 150 µL Buffer + 10 µL Heme + 10 µL COX-2 Enzyme + 10 µL Test Compound (various concentrations).

-

-

Incubation: Incubate the plate for 5 minutes at 25°C to allow inhibitor-enzyme binding.

-

Initiation: Add 20 µL of Colorimetric Substrate (TMPD) to all wells. Immediately add 20 µL of Arachidonic Acid to initiate the reaction.[11]

-

Measurement: Shake plate for 10 seconds. Measure absorbance at 590 nm exactly 2 minutes after initiation.

-

Calculation:

Plot log[Inhibitor] vs. % Inhibition to determine

Modern Frontiers: Flow Chemistry & C-H Activation

Traditional batch synthesis often requires harsh conditions. Modern approaches utilize Continuous Flow Chemistry to handle hazardous intermediates (like diazonium salts) safely and improve regioselectivity through precise temperature control.[12]

Additionally, Transition-Metal Catalyzed C-H Activation allows for the direct functionalization of the pyrazole ring (e.g., Pd-catalyzed arylation), bypassing the need for pre-functionalized starting materials and streamlining library generation for SAR studies.

Figure 2: Modern Synthetic Workflow (Flow Chemistry)

This diagram depicts a continuous flow setup for safe pyrazole synthesis.

Caption: Continuous flow setup for pyrazole synthesis, ensuring safety and high throughput.

References

-

Knorr, L. (1883).[13] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[13]

-

Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)". Journal of Medicinal Chemistry, 40(9), 1347–1365.

-

Cayman Chemical. (2023).[10] "COX Colorimetric Inhibitor Screening Assay Kit Protocol". Cayman Chemical Product Manuals.

-

Correia, C. M., et al. (2025).[14] "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds". Molecules, 30(7), 1582.[14]

-

Garg, N. K., et al. (2010). "Transition-metal-catalyzed C–H functionalization of pyrazoles". Organic & Biomolecular Chemistry, 18, 123-145.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. interchim.fr [interchim.fr]

- 7. COX Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jk-sci.com [jk-sci.com]

- 14. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Precision Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-cyclohexyl-1H-pyrazole

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 1-substituted-4-arylpyrazoles. It synthesizes field-proven methodologies with mechanistic depth to ensure reproducible success.

Executive Summary & Strategic Importance

The 1-cyclohexyl-1H-pyrazole-4-yl moiety is a privileged scaffold in modern drug discovery, appearing frequently in kinase inhibitors (e.g., CDK, p38 MAPK) and anti-inflammatory agents. The cyclohexyl group provides critical lipophilicity and steric bulk that often improves binding affinity in hydrophobic pockets, while the pyrazole ring serves as a robust bioisostere for phenyl or amide linkers.

The Challenge: While 4-bromopyrazoles are standard electrophiles, they possess unique reactivity profiles compared to phenyl halides. The nitrogen-rich heterocycle can act as a ligand, potentially poisoning the palladium catalyst. Furthermore, the electron-rich nature of the pyrazole ring makes the C4-Br bond less electrophilic than typical aryl bromides, often requiring optimized catalytic systems for high conversion.

The Solution: This guide presents two validated protocols:

-

Method A (The Workhorse): A robust, cost-effective thermal protocol using Pd(PPh₃)₄.

-

Method B (High-Efficiency): A microwave-assisted protocol using Pd(dppf)Cl₂ or XPhos Pd G2 for sterically demanding or electron-poor boronic acids.

Mechanistic Insight & Reaction Design

To troubleshoot effectively, one must understand the cycle specific to this substrate.

The Catalytic Cycle (Graphviz Visualization)

The following diagram illustrates the Suzuki-Miyaura cycle, specifically highlighting the potential off-cycle inhibitory pathway caused by pyrazole nitrogen coordination.

Figure 1: Catalytic cycle highlighting the oxidative addition of the electron-rich pyrazole and the risk of catalyst poisoning via N-coordination.

Key Reaction Parameters

-

The N1-Cyclohexyl Advantage: Unlike N-H pyrazoles, the cyclohexyl group blocks the N1 site, preventing deprotonation-related side reactions. However, the N2 nitrogen remains a potential Lewis base.

-

Solvent Selection: A biphasic system (Dioxane/Water or DME/Water) is critical. Water dissolves the inorganic base (activating the boronic acid to a boronate species), while the organic solvent solubilizes the lipophilic cyclohexyl-pyrazole.

-

Base Choice: Weak bases (

) are sufficient for standard aryl boronic acids. Stronger bases (

Experimental Protocols

Method A: Standard Thermal Coupling (Cost-Effective)

Best for: Routine synthesis, gram-scale batches, and unhindered aryl boronic acids.

Reagents:

-

4-Bromo-1-cyclohexyl-1H-pyrazole (1.0 equiv)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] (5 mol%) -

Base: Sodium Carbonate (

) (2.5 equiv)[1] -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Loading: Add the pyrazole bromide (1.0 eq), boronic acid (1.2 eq), and

(2.5 eq). -

Inerting (Critical): Cap the flask with a septum. Evacuate under high vacuum and backfill with Argon (repeat 3 times). Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

-

Solvent Addition: Syringe in degassed 1,4-Dioxane and Water.

-

Catalyst Addition: Briefly remove the septum to add

quickly under a positive stream of Argon. Reseal immediately. -

Reaction: Heat the mixture to 90°C for 6–12 hours. The solution typically turns from yellow to black (formation of Pd black indicates catalyst decomposition, usually after the reaction is near completion).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with Brine.[1] Dry the organic layer over

, filter, and concentrate.[1] -

Purification: Flash chromatography (Hexanes/EtOAc).

Method B: Microwave-Assisted High-Efficiency Coupling

Best for: Library generation, difficult substrates (e.g., heteroaryl boronic acids), and rapid optimization.

Reagents:

-

Catalyst:

or XPhos Pd G2 (2–5 mol%) -

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: DME (Dimethoxyethane) / Water (3:1)

Protocol:

-

In a 10 mL microwave vial, combine pyrazole bromide (0.5 mmol), boronic acid (0.75 mmol), catalyst (0.025 mmol), and base (1.0 mmol).

-

Add DME (3 mL) and Water (1 mL).

-

Seal the vial and purge with Argon for 2 minutes.

-

Irradiate at 120°C for 15–30 minutes .

-

Filter through a Celite pad to remove Pd residues before extraction.

Data & Optimization Guide

Comparison of Conditions

| Parameter | Method A (Thermal) | Method B (Microwave) |

| Catalyst | ||

| Ligand Type | Phosphine (Monodentate) | Bidentate or Biaryl (Bulky) |

| Temp/Time | 90°C / 8–12 h | 120°C / 20 min |

| Yield (Avg) | 75–85% | 85–95% |

| Substrate Scope | Phenyl, p-Tolyl, p-OMe | Pyridyl, Indolyl, o-Substituted |

| Cost | Low | High |

Troubleshooting Workflow

Figure 2: Decision tree for troubleshooting common Suzuki coupling failures.

References

-

BenchChem. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (2025).[1] Link

-

Billingsley, K., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. (2007). Link

-

Li, H., et al. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[2] Chemical Papers. (2014).[2] Link

-

Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457–2483. (1995).[3] Link

-

Kudo, N., et al. Synthesis of 1-substituted-4-arylpyrazoles. Chemical & Pharmaceutical Bulletin. (1999).[4] Link

Sources

Application Notes and Protocols: Palladium-Catalyzed Synthesis Using 4-bromo-1-cyclohexyl-1H-pyrazole as a Versatile Synthetic Intermediate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its metabolic stability and versatile substitution patterns make it an attractive template for drug design.[1][3] 4-bromo-1-cyclohexyl-1H-pyrazole is a valuable building block that provides a strategic entry point for molecular elaboration. The bromine atom at the C4 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4] This guide, designed for researchers in drug discovery and synthetic chemistry, provides in-depth protocols and expert insights into the application of this key intermediate in three cornerstone palladium-catalyzed transformations: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Heck Reaction.

The Strategic Advantage of Palladium-Catalyzed Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools in organic synthesis, celebrated for their broad functional group tolerance, high efficiency, and predictable selectivity.[5] These reactions generally proceed through a common catalytic cycle, providing a unified mechanistic framework for understanding these powerful transformations.[6][7]

The cycle typically involves three key steps:

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-1-cyclohexyl-1H-pyrazole, forming a Pd(II) intermediate.[5][8] This is often the rate-determining step.

-

Transmetalation (for Suzuki/Buchwald-Hartwig) or Carbopalladation (for Heck): In the Suzuki reaction, an organoboron species exchanges its organic group with the halide on the palladium center.[7] In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[9][10] In the Heck reaction, the alkene coordinates and inserts into the palladium-carbon bond.[11][12]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5][7]

Core Protocols for Synthetic Elaboration

The following sections provide detailed, validated protocols for key transformations using 4-bromo-1-cyclohexyl-1H-pyrazole.

A. Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl and 4-heteroaryl pyrazoles.[13][14] These motifs are prevalent in kinase inhibitors and other targeted therapeutics.[2][15] For substrates like N-substituted bromopyrazoles, using advanced phosphine ligands and appropriate bases is crucial for achieving high yields.[14][16]

Detailed Experimental Protocol: Synthesis of 1-cyclohexyl-4-phenyl-1H-pyrazole

-

Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add 4-bromo-1-cyclohexyl-1H-pyrazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the palladium precatalyst, such as XPhos Pd G2 (0.02 mmol, 2 mol%). The use of a precatalyst ensures the efficient in situ generation of the active Pd(0) species.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL). The aqueous phase is essential for the transmetalation step with boronic acids.

-

Reaction Execution: Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |

| 3-Pyridinylboronic acid | P1 (XPhos precatalyst) (6) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 70-85[14] |

| Naphthylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 | 8 | 88-97[17] |

Scientist's Insight: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical.[14] It accelerates both the oxidative addition and the reductive elimination steps, which is particularly important for coupling with sterically hindered or electron-rich pyrazoles. Potassium phosphate is often a superior base for Suzuki couplings of nitrogen-containing heterocycles as it is strong enough to facilitate the reaction without causing significant side reactions.[14]

B. Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination provides direct access to 4-aminopyrazole derivatives, which are key pharmacophores in many biologically active molecules.[4][18] The reaction requires a carefully selected combination of a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[9]

Detailed Experimental Protocol: Synthesis of N-benzyl-1-cyclohexyl-1H-pyrazol-4-amine

-

Reagent Preparation: In a glovebox, add NaOt-Bu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

-

Catalyst Premixing: In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and a suitable ligand (e.g., tBuDavePhos, 0.04 mmol, 4 mol%) in toluene (2 mL). Stir for 10 minutes.

-

Reaction Assembly: Add the catalyst solution to the Schlenk tube containing the base. Then add a solution of 4-bromo-1-cyclohexyl-1H-pyrazole (1.0 mmol, 1.0 equiv) and benzylamine (1.1 mmol, 1.1 equiv) in toluene (3 mL).

-

Reaction Execution: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir for 16-24 hours.

-

Work-up: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 60-70[4][19] |

| Aniline | P4 (precatalyst) (2) | L4 (ligand) (2) | LHMDS | THF | 80 | 75-85[18] |

| Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (4) | NaOtBu | Toluene | 110 | 80-90 |

| Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 55-65[4][19] |

Scientist's Insight: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Ligands like tBuDavePhos or XPhos are designed to be both bulky and electron-rich, facilitating the reductive elimination step to form the C-N bond.[4][19] For primary alkylamines with β-hydrogens, β-hydride elimination can be a competing side reaction, leading to lower yields.[19] Using a strong, sterically hindered base like NaOt-Bu or LHMDS is essential to deprotonate the amine or the intermediate palladium-amine complex without acting as a competing nucleophile.[9][18]

C. Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction couples the bromopyrazole with an alkene, providing a powerful method for synthesizing 4-vinylpyrazole derivatives.[11] This transformation is valuable for creating complex molecular architectures and introducing functionalities that can be further manipulated.[20]

Detailed Experimental Protocol: Synthesis of 1-cyclohexyl-4-styryl-1H-pyrazole

-

Reagent Preparation: In a sealable reaction vessel, combine 4-bromo-1-cyclohexyl-1H-pyrazole (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), and a base such as triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) or potassium acetate (KOAc, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, typically Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%). In some cases, a phosphine ligand may be added, but many Heck reactions proceed under phosphine-free conditions.

-

Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) (5 mL).

-

Reaction Execution: Seal the vessel and heat to 120-140 °C for 12-24 hours. The high temperature is necessary to facilitate the reaction, particularly the beta-hydride elimination step.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product via column chromatography.

Table 3: Representative Conditions for the Heck Reaction

| Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Styrene | Pd(OAc)₂ (3) | Et₃N | DMF | 120 | 70-80 |

| n-Butyl acrylate | Pd(OAc)₂ (2) | KOAc | DMAc | 140 | 75-85 |

| 4-Vinylpyridine | Pd(OAc)₂ (5) | K₂CO₃ | NMP | 130 | 65-75 |

Scientist's Insight: The Heck reaction mechanism differs from the Suzuki and Buchwald-Hartwig reactions after the oxidative addition step.[12] It involves migratory insertion of the alkene into the Pd-C bond, followed by a β-hydride elimination to release the product.[12] The base is crucial for regenerating the Pd(0) catalyst from the H-Pd(II)-X species formed after elimination.[12] The reaction typically yields the trans isomer of the substituted alkene with high selectivity.[11]

Synthetic Workflow and Application in Drug Discovery

The protocols described enable a streamlined workflow for the rapid generation of diverse pyrazole libraries. Starting from the common 4-bromo-1-cyclohexyl-1H-pyrazole intermediate, medicinal chemists can access a wide range of analogs for structure-activity relationship (SAR) studies.

General Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a precatalyst or ensure Pd(0) source is fresh. Degas solvents thoroughly to remove oxygen. |

| Insufficiently strong base | For Suzuki, ensure base is finely ground. For Buchwald-Hartwig, switch to a stronger base like LHMDS or KHMDS. | |

| Poor quality reagents | Use fresh, high-purity boronic acids or amines. Ensure solvents are anhydrous where required. | |

| Side Product Formation | Debromination (protodehalogenation) | Ensure an inert atmosphere. This can be caused by trace water or impurities reacting with the Pd-H species. |

| Homocoupling of boronic acid | Slow addition of the boronic acid or using a more dilute solution can sometimes mitigate this. | |

| Difficulty in Purification | Residual catalyst/ligand | Use appropriate purification techniques, such as silica gel chromatography with a suitable solvent system or filtration through a pad of Celite®. |

Safety Precautions: Palladium catalysts, phosphine ligands, and their reaction byproducts can be toxic and/or air-sensitive. All manipulations should be performed in a well-ventilated fume hood or glovebox. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.

References

- Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google AI Search Grounding API.

- D.A. Watson, et al. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.

- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

- Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.

- Palladium-Catalysed Coupling Chemistry. Fisher Scientific.

- S.D. Roughley, et al. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. American Chemical Society.

- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.

- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020, October 12). PMC.

- Buchwald–Hartwig amin

- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.

- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Benzyl-4-bromo-1H-pyrazole. BenchChem.

- Heck Reaction. Organic Chemistry Portal.

- C.H. Senanayake, et al. (2013).

- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- Heck Reaction. (2023, June 30). Chemistry LibreTexts.

- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6).

- Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. BenchChem.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nobelprize.org [nobelprize.org]

- 8. thermofishersci.in [thermofishersci.in]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Heck Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. html.rhhz.net [html.rhhz.net]

- 18. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

Application Notes and Protocols: The Strategic Application of 4-bromo-1-cyclohexyl-1H-pyrazole in the Synthesis of Advanced Agrochemicals

These application notes serve as a technical guide for researchers, scientists, and professionals in the field of drug development, with a specific focus on the agrochemical sector. This document details the strategic importance and practical application of 4-bromo-1-cyclohexyl-1H-pyrazole as a pivotal intermediate in the synthesis of next-generation fungicides and herbicides.

The pyrazole ring is a well-established "privileged" structure in the discovery of agrochemicals, forming the core of numerous commercially successful products.[1] Its prevalence is due to the scaffold's ability to be extensively functionalized, leading to a wide array of derivatives with potent and specific biological activities against various pests, weeds, and fungal pathogens.[2][3][4] The introduction of a bromine atom at the 4-position of the pyrazole ring, as in 4-bromo-1-cyclohexyl-1H-pyrazole, provides a versatile chemical handle for introducing further molecular complexity through modern synthetic methodologies.[5][6]

The 1-cyclohexyl substituent is a feature found in certain agrochemical designs, potentially influencing factors such as lipophilicity, metabolic stability, and binding affinity to the target protein. This document will explore the synthetic utility of 4-bromo-1-cyclohexyl-1H-pyrazole, with a focus on its application in creating novel fungicidal and herbicidal agents.

The Role of the Pyrazole Scaffold in Modern Fungicides

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[1] These fungicides are highly effective as they disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), which is crucial for ATP production.[1] The pyrazole-carboxamide moiety is a key pharmacophore for many SDHI fungicides. The functionalization at the C4 position of the pyrazole ring is critical for modulating the biological activity and spectrum of these compounds.

Synthetic Strategy for Pyrazole-based SDHI Fungicides

The 4-bromo-1-cyclohexyl-1H-pyrazole intermediate is an ideal starting point for the synthesis of novel SDHI candidates. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce various aryl or heteroaryl groups, which are often found in potent SDHI fungicides. A common synthetic approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce a substituted phenyl group at the 4-position. Subsequent functionalization at another position on the pyrazole ring, typically the C3 or C5 position, would lead to the final carboxamide.

The Pyrazole Core in Advanced Herbicides

Pyrazole derivatives are also prominent in the development of herbicides, particularly as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3] This enzyme is vital for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a depletion of these essential compounds, resulting in the bleaching of new plant growth and eventual death.[1]

Synthetic Pathway to HPPD-Inhibiting Herbicides

The synthesis of pyrazole-based HPPD inhibitors often involves the construction of a 4-aryl-pyrazole core. 4-bromo-1-cyclohexyl-1H-pyrazole serves as a key building block in this process. Palladium-catalyzed cross-coupling reactions are a powerful tool for the construction of carbon-carbon bonds in the synthesis of agrochemicals.[7] Specifically, the Suzuki-Miyaura or Stille coupling reactions can be employed to introduce complex aryl or heteroaryl moieties at the 4-position of the pyrazole ring, a common structural feature of HPPD-inhibiting herbicides.[8][9][10]

Experimental Protocols

The following protocols are generalized procedures based on established synthetic methodologies for the functionalization of 4-bromopyrazoles. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1-cyclohexyl-1H-pyrazoles

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-1-cyclohexyl-1H-pyrazole with an arylboronic acid. This reaction is fundamental for accessing a wide range of 4-aryl-pyrazole derivatives, which are precursors to both fungicidal and herbicidal compounds.

Materials and Reagents:

-

4-bromo-1-cyclohexyl-1H-pyrazole (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a round-bottom flask, add 4-bromo-1-cyclohexyl-1H-pyrazole, the arylboronic acid, and the base.

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Add the solvent mixture and the palladium catalyst.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography to yield the desired 4-aryl-1-cyclohexyl-1H-pyrazole.

Data Presentation

| Parameter | Value | Significance in Agrochemical Synthesis |

| Molecular Formula | C₉H₁₃BrN₂ | Provides the elemental composition. |

| Molecular Weight | 229.12 g/mol | Important for stoichiometric calculations in synthesis. |

| Physical Form | Solid | Affects handling and reaction setup. |

| Purity | ≥95% | High purity is crucial for avoiding side reactions and ensuring product quality. |

| Key Reactive Site | C4-Br bond | Enables diverse functionalization via cross-coupling reactions. |

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving 4-bromo-1-cyclohexyl-1H-pyrazole.

Caption: Synthetic workflow for generating agrochemical candidates from 4-bromo-1-cyclohexyl-1H-pyrazole via Suzuki-Miyaura cross-coupling.

Caption: Logical relationship showing the central role of 4-bromo-1-cyclohexyl-1H-pyrazole in accessing different classes of agrochemicals.

Conclusion

4-bromo-1-cyclohexyl-1H-pyrazole is a strategically important building block for the synthesis of novel agrochemicals. Its utility stems from the presence of a reactive bromine atom at the 4-position, which allows for the application of modern synthetic methods to create a diverse library of compounds for biological screening. The protocols and workflows described herein provide a foundation for researchers to explore the potential of this versatile intermediate in the development of new and effective crop protection agents.

References

- Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2259.

- Li, S., et al. (2018).

- Devendar, P., et al. (2018). Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. Journal of Agricultural and Food Chemistry, 66(34), 8914-8934.

- BenchChem. (2025). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis.

- Royal Society of Chemistry. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.

-

PubChem. 4-bromo-1-cyclohexyl-1h-pyrazol-3-amine. [Link]

- PubChem.

- ResearchGate. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.

- Chem-Impex. 4-Bromo-1-metil-1H-pirazol.

- PubMed. (2020).

-

PubChem. 4-bromo-1-cyclohexyl-1h-pyrazole. [Link]

- Google Patents. WO2007026834A1 - Pyrazole derivatives and herbicides for agricultural and horticultural use.

- Sigma-Aldrich. 4-Bromo-1-(cyclohexylmethyl)-1H-pyrazole.

- ResearchGate. (2009). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.

- SciSpace. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.

- ScienceDirect. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.

- BenchChem. (2025). The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals.

- Du, T., et al. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters, 36(9), 110912.

- Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. CHIMIA, 61(3), 136-141.

- PubMed. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.

- Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

In vitro biological screening assays for pyrazole derivatives

Application Note: Advanced In Vitro Biological Screening of Pyrazole Derivatives

Introduction: The Pyrazole Advantage

In medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold."[1] Its ubiquity in FDA-approved drugs—ranging from the COX-2 inhibitor Celecoxib to the kinase inhibitor Crizotinib —stems from its unique physicochemical properties.

-

Pharmacophore Versatility: The pyrazole ring acts as both a hydrogen bond donor (NH) and acceptor (N), allowing it to mimic peptide bonds or interact with the hinge regions of kinase ATP-binding pockets.

-

Scaffold Rigidity: It provides a stable core that orients side chains (aryl, alkyl groups) into specific sub-pockets of enzymes, enhancing selectivity.

This guide provides a rigorous, field-proven framework for screening novel pyrazole derivatives across three primary therapeutic areas: Inflammation (COX-2) , Oncology (Kinases) , and Infectious Disease (Antimicrobial) .

Strategic Assay Selection

Before pipetting, researchers must define the biological question. Pyrazoles are rarely "pan-assay" active; their activity is highly context-dependent.

| Target Class | Primary Mechanism | Recommended Primary Screen | Secondary Validation |

| Cyclooxygenases | Competitive inhibition of AA binding | Enzyme Immunoassay (EIA) (Cell-free) | Whole Blood Assay (Selectivity) |

| Kinases | ATP-competitive inhibition | ADP-Glo™ / FRET (Biochemical) | MTT/MTS Assay (Cellular Viability) |

| Microbial | Cell wall/membrane disruption | Broth Microdilution (MIC) | Time-Kill Kinetics |

Protocol A: Anti-Inflammatory Screening (COX-2 Selectivity)

Objective: Determine the IC50 of pyrazole derivatives against COX-2 and COX-1 to calculate the Selectivity Index (SI = IC50_COX1 / IC50_COX2). High SI reduces gastrointestinal toxicity risks.

Mechanistic Insight

Pyrazoles like Celecoxib exploit a hydrophilic side pocket in the COX-2 active site that is inaccessible in COX-1 due to the substitution of Isoleucine (COX-1) with Valine (COX-2). Your assay must be sensitive enough to detect this subtle steric discrimination.

Workflow Diagram: COX Pathway & Inhibition

Caption: Differential inhibition of COX isoforms by pyrazole derivatives. Selective binding to COX-2 prevents the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.

Detailed Protocol (Fluorometric/Colorimetric)

Materials:

-

Recombinant Human COX-1 and COX-2 enzymes.[2]

-

Arachidonic Acid (Substrate).[2]

-

Colorimetric substrate (e.g., TMPD) or Fluorometric probe (e.g., ADHP/Amplex Red).

-

Hematin (Cofactor).[2]

-

Reference Standard: Celecoxib (dissolved in DMSO).[2]

Step-by-Step Procedure:

-

Enzyme Preparation: Reconstitute lyophilized COX enzymes in Tris-HCl buffer (pH 8.0) containing Hematin.[2] Critical: Hematin is light-sensitive; prepare fresh.

-

Compound Dilution: Prepare a 10 mM stock of the pyrazole derivative in 100% DMSO. Perform 1:3 serial dilutions in assay buffer. Final DMSO concentration in the well must be <2% to avoid enzyme denaturation.

-

Pre-Incubation:

-

Add 10 µL of Enzyme solution to 96-well plate.

-

Add 10 µL of Test Compound (various concentrations).

-

Incubate for 10 minutes at 25°C . This allows the pyrazole to equilibrate with the active site.

-

-

Reaction Initiation: Add 10 µL of Arachidonic Acid + Detection Reagent (ADHP).

-

Measurement:

-

Incubate for 2 minutes at 37°C.

-

Measure Fluorescence (Ex/Em = 535/587 nm) or Absorbance (590 nm).

-

-

Quantification:

Protocol B: Anticancer Screening (Kinase Inhibition)

Objective: Evaluate pyrazole derivatives as ATP-competitive inhibitors against oncogenic kinases (e.g., CDK2, EGFR, Aurora A).

Mechanistic Insight

Many bioactive pyrazoles function as "hinge binders." The nitrogen atoms in the pyrazole ring form hydrogen bonds with the amino acids in the kinase hinge region, displacing ATP. We use the ADP-Glo™ Assay , a coupled enzymatic reaction that is less prone to interference from fluorescent compounds than FRET assays.

Workflow Diagram: Kinase Screening Logic

Caption: Hierarchical screening workflow for kinase inhibitors, prioritizing solubility and biochemical potency before cellular validation.

Detailed Protocol (ADP-Glo™ Kinase Assay)

Materials:

-

Kinase (e.g., EGFR), Substrate (Poly Glu:Tyr), Ultra-Pure ATP.

-

ADP-Glo Reagent (depletes unconsumed ATP).[3]

-

Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[3]

-

384-well white solid-bottom plates.

Step-by-Step Procedure:

-

Reaction Assembly (5 µL volume):

-

Add 2 µL Kinase/Substrate mix.

-

Add 1 µL Pyrazole compound (in 5% DMSO).

-

Add 2 µL Ultra-Pure ATP.

-

Note: Final DMSO is 1%.[4]

-

-

Kinase Reaction: Incubate for 60 minutes at Room Temperature (RT).

-

ADP Generation: The kinase transfers phosphate from ATP to the substrate, producing ADP.

-

Depletion: Add 5 µL ADP-Glo™ Reagent . Incubate 40 mins at RT.[3]

-

Action: This stops the kinase reaction and digests all remaining ATP.[3]

-

-

Detection: Add 10 µL Kinase Detection Reagent . Incubate 30 mins at RT.

-

Action: Converts the generated ADP back to ATP, which drives a Luciferase/Luciferin reaction.

-

-

Readout: Measure Luminescence (RLU). Signal is directly proportional to Kinase Activity.

-

Inhibition: Lower signal = Potent Inhibitor.

-

Protocol C: Antimicrobial Susceptibility (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of pyrazoles against pathogens (e.g., S. aureus, E. coli).

Protocol (Broth Microdilution with Resazurin):

-

Inoculum: Prepare bacterial suspension at

CFU/mL in Mueller-Hinton Broth. -

Plate Setup: Use a 96-well sterile plate.

-

Add 100 µL of broth containing the pyrazole derivative (serial dilutions from 128 µg/mL to 0.25 µg/mL).

-

Add 100 µL of bacterial inoculum.

-

-

Controls:

-

Negative Control: Broth only (Sterility).

-

Positive Control: Bacteria + Broth (Growth).

-

Drug Control: Ciprofloxacin.[5]

-

-

Incubation: 18–24 hours at 37°C.

-

Visualization: Add 30 µL of Resazurin (0.015%) . Incubate for 2–4 hours.

-

Blue (Resazurin): No growth (Inhibition).

-

Pink (Resorufin): Active growth (Bacteria reduced the dye).

-

-

Result: The MIC is the lowest concentration that remains blue.

Data Presentation & Troubleshooting

Summary of Expected Results

| Compound Class | Target | Good Potency (IC50/MIC) | Reference Drug |

| Diaryl-pyrazole | COX-2 | < 50 nM | Celecoxib (IC50 ≈ 40 nM) |

| Amino-pyrazole | CDK2/Cyclin A | < 100 nM | Roscovitine |

| Sulfonyl-pyrazole | S. aureus | < 4 µg/mL | Ciprofloxacin |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation in Assay | Pyrazoles are lipophilic; aqueous buffer shock. | Perform a solubility check using nephelometry. Limit DMSO to 1-2%. Use intermediate dilution step. |

| High Background (Kinase) | ATP contamination or fluorescent interference. | Use Ultra-Pure ATP. Switch from FRET to Luminescence (ADP-Glo) to avoid autofluorescence. |

| No Selectivity (COX) | Compound binds conserved active site residues. | Modify the N1-substituent (e.g., add bulky aryl groups) to target the COX-2 specific side pocket. |

References

-

National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold. Retrieved from [Link]

-

MDPI. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Retrieved from [Link]

-

ACS Omega. (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Side reactions in palladium-catalyzed bromopyrazole coupling

Technical Support Center: Palladium-Catalyzed Bromopyrazole Coupling

Introduction: The "Deceptively Simple" Heterocycle

Bromopyrazoles are ubiquitous scaffolds in kinase inhibitor development, yet they remain notoriously difficult substrates for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

If you are reading this, you are likely facing one of three specific failures:

-

Protodehalogenation: Your bromine is gone, replaced by a hydrogen (Mass =

). -

Catalyst Poisoning: The reaction stalls at <10% conversion despite high Pd loading.

-

Regio-scrambling: You aimed for C-arylation but got N-arylation (or vice versa).

This guide deconstructs these failure modes using mechanistic causality and provides self-validating protocols to resolve them.

Module 1: The "Phantom" Product (Protodehalogenation)

The Issue:

You observe a product with a mass corresponding to the starting material minus the bromine atom (

The Mechanism: This is not random; it is a competitive pathway. After Oxidative Addition , the Pd(II)-aryl species encounters a hydride source (usually the solvent or base) instead of the transmetalation partner.

-

Cause 1 (Solvent): Primary/Secondary alcohols (MeOH, iPrOH) undergo

-hydride elimination, transferring a hydride to Pd. -

Cause 2 (Base): Alkoxide bases can act as hydride donors.[1]

-

Cause 3 (Ligand): Sterically unhindered ligands allow the Pd center to interact with hydride sources easily.

Troubleshooting Protocol:

| Variable | Recommendation | Scientific Rationale |

| Solvent | Switch to Aprotic. Use 1,4-Dioxane, Toluene, or DME. | Eliminates the primary source of hydride ( |

| Catalyst | Use Bulky, Electron-Rich Ligands. Rec: XPhos, SPhos, or | Bulky ligands accelerate Reductive Elimination (the product-forming step) relative to the rate of dehalogenation.[2] |

| Base | Switch to Inorganic Carbonates/Phosphates. Rec: | Avoids alkoxides ( |

Visualizing the Divergence:

Caption: Mechanistic divergence between productive coupling (Green) and protodehalogenation (Red). Note that bulky ligands accelerate the green pathway.

Module 2: The Regioselectivity Trap (N- vs. C-Arylation)

The Issue:

For pyrazoles with a free NH group, the nitrogen is an ambident nucleophile. Under basic coupling conditions, the NH is deprotonated (

The Diagnostic:

-

C-Arylation (Suzuki): Formation of C-C bond at the Br site.

-

N-Arylation (Buchwald/Ullmann): Formation of C-N bond, leaving the Br intact (or reacting subsequently).

The Fix: Protecting Group Strategy Do not rely on "optimizing" regioselectivity with free NH pyrazoles; it is thermodynamically unstable.

Q: Which protecting group should I use?

-

SEM (2-(Trimethylsilyl)ethoxymethyl):

-

Pros: Stable to basic Suzuki conditions; easily removed with TBAF or acid.

-